(E)-hexadec-9-enoyl chloride
Overview
Description
(E)-hexadec-9-enoyl chloride is an organic compound with the molecular formula C16H29ClO. It is a derivative of hexadecenoic acid, where the carboxylic acid group is replaced by a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-hexadec-9-enoyl chloride can be synthesized through the reaction of (E)-hexadec-9-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride. The reaction can be represented as follows:
(E)-hexadec-9-enoic acid+SOCl2→(E)-hexadec-9-enoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and by-products. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-hexadec-9-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-hexadec-9-enoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with the compound to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
(E)-hexadec-9-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the acylation of proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-hexadec-9-enoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring the acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoyl Chloride: Similar in structure but lacks the double bond present in (E)-hexadec-9-enoyl chloride.
Octadecanoyl Chloride: Has a longer carbon chain but similar reactivity.
Palmitoyl Chloride: Another name for hexadecanoyl chloride, commonly used in lipid chemistry.
Uniqueness
This compound is unique due to the presence of the double bond at the 9th position, which can influence its reactivity and the properties of the products formed from its reactions. This structural feature can be exploited in the synthesis of specific compounds with desired properties.
Properties
IUPAC Name |
(E)-hexadec-9-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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